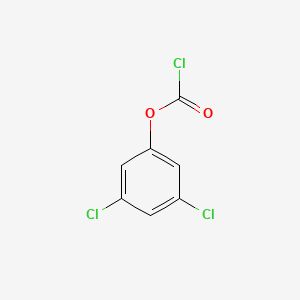

3,5-Dichlorophenyl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl3O2 |

|---|---|

Molecular Weight |

225.5 g/mol |

IUPAC Name |

(3,5-dichlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H |

InChI Key |

HRINFEIZZPVYIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC(=O)Cl |

Origin of Product |

United States |

Reaction with Triphosgene:a Safer and More Convenient Laboratory Scale Method Utilizes Triphosgene, a Stable Solid, As a Substitute for Phosgene Gas.justia.comgoogle.comthe Process Involves Adding a Solution of the Phenol in This Case, 3,5 Dichlorophenol in an Organic Solvent to a Mixture of Triphosgene, a Base, and a Catalyst in the Same Solvent.justia.comgoogle.comthe Reaction Can Be Carried out at Temperatures Ranging from 0°c to Ambient.justia.com

Interactive Table 3: Synthesis of 3,5-Dichlorophenyl Chloroformate

| Phosgenating Agent | Catalyst/Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Phosgene (B1210022) (COCl₂) | Organic Phosphorus Compound justia.com | Inert Organic Solvent | 60-180°C justia.com | Suitable for industrial scale; requires handling of toxic gas. |

| Triphosgene (B27547) | Base (e.g., Pyridine (B92270), Inorganic Carbonate) justia.com | Inert Organic Solvent (e.g., Toluene) | 0°C to Ambient justia.com | Safer alternative to phosgene gas; suitable for lab scale. |

Advanced Synthetic Applications of 3,5 Dichlorophenyl Chloroformate in Organic Chemistry

Role as Activating Agents and Coupling Reagents in Amide and Peptide Synthesis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. 3,5-Dichlorophenyl chloroformate serves as an efficient activating agent, facilitating the coupling of carboxylic acids and amines to form amides, including the peptide bonds that constitute the backbone of proteins.

The mixed anhydride (B1165640) method is a widely employed strategy in peptide synthesis. google.comresearchgate.net This technique involves the reaction of an N-protected amino acid with a chloroformate, such as this compound, in the presence of a tertiary amine base. This reaction forms a mixed carboxylic-carbonic anhydride, which is a highly activated intermediate. google.comresearchgate.net

The activated anhydride is then reacted with the free amino group of another amino acid or peptide to form the desired peptide bond. google.com The use of chloroformates like isobutyl chloroformate has been a standard practice in this methodology. google.com The reaction is typically carried out at low temperatures to minimize side reactions, such as the formation of urethanes and racemization of the chiral centers of the amino acids. researchgate.netgoogle.com The choice of solvent and base is crucial in optimizing the reaction and minimizing undesirable byproducts. researchgate.net For instance, combinations like N-methylmorpholine in tetrahydrofuran (B95107) have been found to be effective. researchgate.netgoogle.com

The general procedure for mixed anhydride peptide synthesis can be summarized in two main steps:

Formation of the mixed anhydride: An α-acylamino acid or peptide reacts with an alkyl chloroformate in the presence of a tertiary amine. google.com

Peptide bond formation: The resulting mixed anhydride is then reacted with an amino acid or peptide derivative that has a free amino group. google.com

While highly effective, the mixed anhydride method requires careful control of reaction conditions to ensure high yields and maintain the stereochemical integrity of the final peptide. uni-kiel.de

This compound is a key reagent for the synthesis of carbamates, ureas, and urethanes, which are important functional groups in many biologically active molecules and materials.

Carbamates: These are typically synthesized by the reaction of this compound with an alcohol to form a carbonate, which then reacts with an amine. Alternatively, reaction with an amine can form a carbamoyl (B1232498) chloride, which subsequently reacts with an alcohol or phenol (B47542). The use of a base like pyridine (B92270) is common in these reactions. researchgate.net The formation of carbamates can also be achieved through the reaction of amines with carbon dioxide and subsequent reaction with alcohols activated by Mitsunobu reagents. nih.gov

Ureas: The synthesis of ureas often involves the reaction of an amine with a chloroformate to generate a carbamate (B1207046) intermediate. This intermediate then reacts with another amine to form the final urea (B33335) product. commonorganicchemistry.com Isocyanates, which can be generated in situ from primary amines, are also common precursors to ureas. commonorganicchemistry.com Reagents like carbonyldiimidazole (CDI) and triphosgene (B27547) serve as alternatives to the more hazardous phosgene (B1210022) for urea synthesis. commonorganicchemistry.com

Urethanes: Urethane linkages are formed through the reaction of an isocyanate with an alcohol. researchgate.net The isocyanate can be generated from a primary amine and a chloroformate. The reaction is often catalyzed and proceeds readily.

Table 1: Synthesis of Carbamates, Ureas, and Urethanes

| Product | Reactants | Key Intermediates |

|---|---|---|

| Carbamate | This compound, Alcohol, Amine | Carbonate or Carbamoyl chloride |

| Urea | This compound, Amine 1, Amine 2 | Carbamate, Isocyanate |

| Urethane | This compound, Primary Amine, Alcohol | Isocyanate |

Derivatization Strategies in Chemical Analysis and Synthesis

Derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for analysis or further reaction. This compound is a valuable reagent in this context.

Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique, but many polar and non-volatile compounds require derivatization to make them amenable to GC analysis. researchgate.netresearchgate.net Alkyl chloroformates are used as derivatizing agents to improve the volatility and thermal stability of analytes. researchgate.net

The derivatization process with this compound typically involves the reaction with functional groups such as hydroxyl, amino, and thiol groups. This converts polar compounds into less polar esters, carbamates, and thiocarbonates, which are more volatile and produce better chromatographic peaks. researchgate.netgcms.cz For example, ethyl chloroformate has been successfully used for the comprehensive analysis of metabolites in serum by GC/MS. nih.gov The derivatization is often rapid and can be performed in aqueous environments, which simplifies sample preparation. researchgate.net

In multi-step organic synthesis, it is often necessary to protect certain functional groups from undesired reactions. organic-chemistry.orglibretexts.org this compound can be used to introduce protecting groups for amines and alcohols. The resulting carbamates and carbonates are generally stable under a variety of reaction conditions.

The concept of protecting groups is central to peptide synthesis, with the most common being the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups for protecting the α-amino group of amino acids. tcichemicals.com The Carboxybenzyl (Cbz) group is another important protecting group for amines. nih.gov

Boc Group: Stable under basic conditions and removed with acid. tcichemicals.com

Fmoc Group: Stable under acidic conditions and removed with a secondary amine like piperidine. tcichemicals.com

Cbz Group: Often removed by hydrogenolysis. libretexts.org

The use of this compound for protection offers an alternative strategy. The stability of the resulting dichlorophenyl carbamate can be tuned by the electronic nature of the dichlorophenyl ring, and its removal can be achieved under specific conditions, potentially offering orthogonality to other protecting groups. organic-chemistry.org

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Stability | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Basic conditions | Acidic conditions (e.g., TFA) tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acidic conditions | Secondary amine (e.g., piperidine) tcichemicals.com |

| Carboxybenzyl | Cbz | Acidic/Basic conditions | Hydrogenolysis libretexts.org |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

While primarily known as an activating and derivatizing agent, the reactivity of this compound can be harnessed in other bond-forming reactions.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. cognitoedu.orgalevelchemistry.co.uknih.gov C-C bond formation reactions are essential for building the carbon skeleton of organic molecules. cognitoedu.orgalevelchemistry.co.uk These reactions often involve the use of organometallic reagents or transition metal catalysts. illinois.edubhu.ac.in

Carbon-heteroatom bond formation involves creating bonds between carbon and atoms like nitrogen, oxygen, sulfur, and others. nih.govlibretexts.org These reactions are crucial for introducing functional groups into a molecule. nih.govlibretexts.org Transition metal-catalyzed cross-coupling reactions have become a powerful tool for both C-C and C-X bond formation. nih.gov

Although not a direct participant in forming the primary C-C or C-X bond in the final product skeleton in the same way a Grignard reagent or a palladium-catalyzed cross-coupling reaction does, this compound facilitates these transformations by activating one of the coupling partners. For instance, by converting a carboxylic acid into a more reactive mixed anhydride, it enables the formation of a carbon-nitrogen bond in amide synthesis. Similarly, its reaction with amines and alcohols leads to the formation of carbon-nitrogen and carbon-oxygen bonds in carbamates and carbonates, respectively.

Direct Carbonylation Reactions and Their Synthetic Utility

Direct carbonylation reactions represent a powerful strategy for the introduction of carbonyl functionalities into organic molecules. Chloroformates, including the 3,5-dichlorophenyl derivative, are key reagents in this context, particularly in the burgeoning field of photoredox catalysis.

Recent research has demonstrated a novel method for the direct cross-coupling of unactivated C(sp³)–H bonds with chloroformates, facilitated by a combination of nickel and photoredox catalysis. nih.gov This transformation allows for the direct conversion of simple, abundant hydrocarbons into more complex and synthetically useful esters under mild conditions. The general reaction scheme involves the functionalization of various feedstock chemicals, such as cyclic and acyclic alkanes.

The synthetic utility of this method is significant as it provides direct access to carbonyl derivatives, which are among the most versatile functional groups in organic synthesis. nih.gov The use of an electron-deficient chloroformate is particularly advantageous. The electrophilic nature of the chlorine radical, which is proposed as the hydrogen atom-abstracting species, is complemented by the electron-deficient character of the chloroformate, discouraging undesirable side reactions. nih.gov While studies have explicitly demonstrated the effectiveness of p-fluoro and p-methoxy derivatives of phenyl chloroformate, the pronounced electron-withdrawing nature of this compound makes it an exemplary candidate for such transformations, enhancing the efficiency and selectivity of the C-C bond formation.

Functionalization of C-H Bonds via Chloroformate Intermediates

The functionalization of ubiquitous but inert C-H bonds is a primary objective in contemporary synthetic chemistry. Chloroformate intermediates play a crucial role in achieving this goal, enabling the conversion of simple alkanes into valuable products without the need for pre-functionalized starting materials.

The nickel and photoredox dual catalytic system provides a strategic advantage by enabling the direct formation of C–C bonds from unactivated hydrocarbons, using the C-H partner as the limiting reagent. nih.gov This methodology is notable for its predictability and selectivity. For instance, the site of functionalization in acyclic alkanes is determined by the C–H bond dissociation energy (BDE), while in substituted cyclic systems, electronic factors dictate the regioselectivity. nih.gov

In this context, this compound serves as a potent electrophilic coupling partner. Its reaction with an alkyl radical, generated from the C-H abstraction event, leads to the formation of a 3,5-dichlorophenyl ester. This ester can then be easily hydrolyzed or subjected to other transformations to access a variety of other functional groups, thus highlighting the role of the chloroformate as a versatile linchpin in C-H functionalization strategies. The reaction's tolerance for various functional groups and its applicability to complex, late-stage intermediates further underscore its synthetic power. nih.gov

Synthesis of Complex Organic Molecules and Scaffolds

This compound is not only a tool for fundamental bond-forming reactions but also a key building block in the assembly of complex molecular architectures, from medicinally relevant heterocycles to advanced polymeric materials.

Construction of Heterocyclic Systems (e.g., Oxadiazoles, Isoxazoles, Pyrazoles, Benzoxazoles)

The 3,5-dichlorophenyl moiety is a common structural feature in a variety of biologically active heterocyclic compounds. This compound serves as an excellent starting material for introducing this scaffold.

Benzoxazoles: The synthesis of 2-(3,5-dichlorophenyl)-benzoxazole-6-carboxylic acid, a compound related to Tafamidis which is used to treat transthyretin amyloidosis, provides a direct example of the utility of this scaffold. google.comgoogle.com Patented synthetic routes often start with 3,5-dichlorobenzoic acid or its corresponding acyl chloride. google.com These key precursors can be synthetically accessed from this compound. For example, hydrolysis of the chloroformate yields 3,5-dichlorophenol, which can be converted to 3,5-dichlorobenzoic acid. This acid is then condensed with 4-amino-3-hydroxybenzoic acid, followed by cyclization to yield the final benzoxazole (B165842) product. google.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore. The 3,5-dichlorophenyl group can be incorporated into these structures, as seen in molecules like 3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole. uni.lu A plausible synthetic route starting from this compound would involve its reaction with hydrazine (B178648) to form 3,5-dichlorobenzohydrazide. This hydrazide is a versatile intermediate that can be cyclized with various one-carbon synthons, such as triethyl orthoformate or carbon disulfide, to construct the 1,3,4-oxadiazole ring. nih.gov

Isoxazoles and Pyrazoles: These five-membered heterocycles are staples in medicinal chemistry. biomedpharmajournal.orgresearchgate.net The synthesis of dichlorophenyl-substituted pyrazoles and isoxazoles has been reported, often involving the condensation of a hydrazine or hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. biomedpharmajournal.org this compound can be used to synthesize the necessary precursors. For instance, it can be converted into 3,5-dichlorobenzaldehyde. This aldehyde can then be used in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, a classic precursor for reaction with hydrazine or hydroxylamine to yield the corresponding pyrazoline/isoxazoline, which can be subsequently oxidized to the aromatic pyrazole (B372694) or isoxazole.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The reactive nature of this compound and its derivatives makes them suitable for integration into such sequences.

For example, a one-pot, three-step synthesis for 3,5-disubstituted isoxazoles has been developed that involves the in-situ generation of a nitrile oxide from an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. core.ac.uk By using a precursor derived from this compound, such as 3,5-dichlorobenzaldehyde, this MCR could be employed to rapidly assemble complex isoxazoles bearing the 3,5-dichlorophenyl motif. This approach streamlines the synthetic process, avoiding the isolation of intermediates and reducing waste.

Application in the Synthesis of Polymeric Materials (e.g., Porous Organic Polymers, Cellulose (B213188) Derivatives)

The reactivity of the chloroformate group is also harnessed in polymer chemistry to create functional materials with tailored properties.

Cellulose Derivatives: this compound is an effective reagent for the chemical modification of cellulose. Polysaccharide-based chiral stationary phases (CSPs) for HPLC are often prepared from cellulose carbamates. While these are typically synthesized using isocyanates, an alternative route involves the reaction of cellulose with chloroformates to form cellulose carbonate intermediates, which are then subjected to aminolysis. mdpi.com Studies have shown that phenyl chloroformate and 4-chlorophenyl chloroformate readily react with the primary hydroxyl groups of cellulose. mdpi.com Given its heightened reactivity due to the two chlorine substituents, this compound is an ideal candidate for this reaction, leading to the formation of cellulose-6-(3,5-dichlorophenyl) carbonate. This intermediate can then react with various amines to produce novel polyanionic or zwitterionic cellulose carbamate derivatives, which have potential applications as chiral ion exchangers. mdpi.com

Porous Organic Polymers (POPs): POPs are a class of materials characterized by high surface area and tunable porosity, making them useful in catalysis, gas storage, and separation. mdpi.comnih.gov The synthesis of POPs often relies on the polycondensation of rigid monomers. This compound, with its two reactive sites (the chloroformate group and the potential for reactions at the aromatic ring), can act as a valuable monomer or cross-linker. For instance, it can undergo a Friedel-Crafts reaction with aromatic linkers under anhydrous conditions to form a rigid, cross-linked polymer network. Alternatively, it could be used in polycondensation reactions with multifunctional phenols or amines to create polyester (B1180765) or polyurethane-like porous networks. The incorporation of the dichlorophenyl moiety would enhance the polymer's hydrophobicity and thermal stability.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,5-Dichlorophenyl chloroformate, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the symmetrical substitution pattern of the dichlorophenyl ring, two types of proton signals are anticipated. The proton at the C2 position would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would appear as a doublet. Data for the related compound, 3,5-dichlorophenol, shows a triplet at approximately 6.88 ppm and a doublet at 7.01 ppm, which can serve as a reference for the expected chemical shifts in this compound. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect signals corresponding to the carbonyl carbon of the chloroformate group, the aromatic carbons attached to chlorine, the aromatic carbons attached to hydrogen, and the carbon attached to the oxygen of the ester. In related dichlorinated aromatic compounds, carbon atoms bonded to chlorine typically resonate in the range of 130-140 ppm, while other aromatic carbons appear between 115-130 ppm. chemicalbook.comspectrabase.com The carbonyl carbon of the chloroformate group is expected to have a chemical shift in the downfield region, typically around 150-160 ppm.

2D NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

HSQC correlates directly bonded proton and carbon atoms, which would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC reveals correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connectivity between the aromatic protons and the quaternary carbons, as well as linking the aromatic system to the chloroformate group's carbonyl carbon.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred From |

|---|---|---|---|

| Aromatic CH (C2-H) | ~7.0 - 7.2 | Triplet (t) | chemicalbook.com |

| Aromatic CH (C4/C6-H) | ~7.2 - 7.4 | Doublet (d) | chemicalbook.com |

| Carbonyl C=O | ~150 - 160 | Singlet (s) | General Knowledge |

| Aromatic C-Cl | ~135 | Singlet (s) | chemicalbook.comspectrabase.com |

| Aromatic C-O | ~150 | Singlet (s) | General Knowledge |

| Aromatic C-H | ~120 - 130 | Singlet (s) | chemicalbook.comspectrabase.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. organicchemistrydata.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the chloroformate group's carbonyl (C=O) stretch. This peak is typically observed in the region of 1775-1800 cm⁻¹. Other significant absorptions include the C-O stretching vibrations around 1100-1250 cm⁻¹ and the C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ range. Data from the related compound 3,5-dichlorophenyl isocyanate shows characteristic peaks for the aromatic structure which can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. Aromatic C=C stretching and ring breathing modes would be clearly visible. While the C=O stretch is typically weaker in Raman than in IR, it can still be observed. Raman spectroscopy is particularly useful for analyzing the low-frequency vibrations, including those involving the chlorine substituents. nih.govspectrabase.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Inferred From |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | nih.govchemicalbook.com |

| Carbonyl (C=O) Stretch | IR | 1775 - 1800 | chemicalbook.com |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | nist.govnih.gov |

| C-O Stretch | IR | 1100 - 1250 | chemicalbook.com |

| C-Cl Stretch | IR, Raman | < 800 | nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Ion Confirmation and Fragmentation Analysis (e.g., ECNI-MS, PCI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. nih.gov

Electron Ionization (EI-MS): In a typical EI mass spectrum, the molecular ion peak [M]⁺ would be observed. A key diagnostic feature would be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This leads to a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1. docbrown.info

Common fragmentation pathways would include:

Loss of a chlorine radical from the chloroformate group to give an [M-35/37]⁺ ion.

Cleavage of the C-O bond, leading to the formation of a 3,5-dichlorophenoxy radical and a [COCl]⁺ ion (m/z 63 and 65).

Formation of a 3,5-dichlorophenyl cation (m/z 145, 147, 149) following the loss of the entire chloroformate moiety. nist.gov

Chemical Ionization (CI-MS): Softer ionization techniques like Positive Chemical Ionization (PCI-MS) and Electron Capture Negative Ionization (ECNI-MS) can provide complementary information.

PCI-MS would likely show a prominent protonated molecule [M+H]⁺, which helps to confirm the molecular weight with less fragmentation than EI.

ECNI-MS is particularly sensitive for halogenated compounds. It would likely show a strong signal for the molecular anion [M]⁻ or fragments resulting from electron capture, such as the [M-Cl]⁻ ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₇H₃Cl₃O₂)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Comments | Inferred From |

|---|---|---|---|

| 224, 226, 228, 230 | [C₇H₃Cl₃O₂]⁺ | Molecular Ion ([M]⁺) | nih.govnist.gov |

| 189, 191, 193 | [C₇H₃Cl₂O₂]⁺ | Loss of Cl from chloroformate | libretexts.org |

| 145, 147, 149 | [C₆H₃Cl₂]⁺ | 3,5-Dichlorophenyl cation | nist.gov |

| 63, 65 | [COCl]⁺ | Phosgene (B1210022) cation | General Knowledge |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the absorptions of the dichlorinated benzene ring. Benzene itself has characteristic absorptions around 204 nm (π→π* transition) and 256 nm (a forbidden transition made weakly allowed by vibrational coupling). The presence of the two chlorine atoms and the chloroformate group, both acting as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

Chromatographic Methods for Purity Assessment, Separation, and Reaction Monitoring (e.g., TLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The spots can be visualized under UV light due to the aromatic nature of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for assessing the purity of volatile and thermally stable compounds like this compound. nih.gov The gas chromatograph separates the compound from any impurities, and the retention time is a characteristic property. thermofisher.com The mass spectrometer detector then provides mass spectra for each separated component, allowing for positive identification and quantification of the main compound and any trace impurities. nih.govcapes.gov.brresearchgate.net The use of a 5% phenyl methyl siloxane column is often suitable for the analysis of such aromatic compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While this compound is a low-melting solid or liquid at room temperature, this technique is highly applicable to its stable, crystalline derivatives or intermediates. thermofisher.com Should a suitable crystalline derivative be formed, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and information on the molecule's conformation and intermolecular packing in the crystal lattice. For instance, the crystal structure of a derivative like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile has been determined, showcasing how X-ray crystallography can elucidate the complex three-dimensional arrangement of molecules containing a dichlorophenyl moiety. mdpi.com

Emerging Research Directions and Future Prospects in Aryl Chloroformate Chemistry

Continuous Development of More Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of aryl chloroformates often involves the use of highly toxic and hazardous reagents like phosgene (B1210022). researchgate.netwikipedia.org Consequently, a major thrust in current research is the development of safer and more environmentally friendly synthetic pathways.

A significant advancement in this area is the use of phosgene substitutes, such as triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) and diphosgene (trichloromethyl chloroformate). researchgate.netgoogle.comorgsyn.orgjustia.com Triphosgene, a stable crystalline solid, is a safer alternative to gaseous phosgene and can be used for the synthesis of various alkyl and aryl chloroformates in excellent yields under mild conditions. researchgate.netgoogle.comjustia.com The process typically involves reacting an alcohol or phenol (B47542) with triphosgene in the presence of a base. google.comjustia.com Research has shown that this method is simple, efficient, and avoids the hazards associated with phosgene. google.comjustia.com

Another innovative and eco-friendly approach is the photo-on-demand synthesis of chloroformates. organic-chemistry.org This method utilizes chloroform (B151607) as both a solvent and a reagent, where UV light irradiation in the presence of oxygen generates phosgene in situ for the reaction with alcohols. organic-chemistry.orgacs.org This technique eliminates the need to handle toxic phosgene gas directly and allows for one-pot conversions to carbonates and carbamates. organic-chemistry.org

Furthermore, efforts are being made to develop chromatography-free and eco-friendly protocols for the synthesis of related aryl compounds, which can be adapted for chloroformate synthesis. organic-chemistry.org These methods focus on using less hazardous solvents, minimizing reaction times, and simplifying purification processes. organic-chemistry.org The development of continuous flow processes for the production of chloroformates also contributes to sustainability by enabling better control over reaction conditions and reducing waste. google.com

The following table summarizes different sustainable synthesis routes for chloroformates:

| Phosgene Source | Reagents | Key Advantages |

| Phosgene Gas | Alcohol/Phenol, Base | Traditional method, high reactivity |

| Triphosgene (BTC) | Alcohol/Phenol, Base | Solid, safer to handle, mild conditions, high yields researchgate.netgoogle.comjustia.com |

| Diphosgene | Alcohol/Phenol, Base | Liquid, easier to handle than phosgene |

| In situ from Chloroform | Alcohol, UV light, Oxygen | Avoids direct handling of phosgene, one-pot synthesis potential organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Chloroformate Transformations

The use of catalysts is crucial for enhancing the efficiency and selectivity of chloroformate synthesis and subsequent transformations. Research is actively exploring a variety of catalytic systems, including both homogeneous and heterogeneous catalysts.

In the synthesis of aryl chloroformates from phenols and phosgene, organic phosphorus compounds have been investigated as catalysts. google.comjustia.com For instance, trisubstituted phosphines, phosphine (B1218219) oxides, and phosphonium (B103445) salts have been shown to be effective. justia.com The choice of catalyst can significantly influence the reaction rate and purity of the final product. justia.com For example, in the preparation of phenyl chloroformate using triphosgene, dimethyl formamide (B127407) has been used as a catalyst. google.com

For transformations involving aryl chloroformates, palladium-based catalysts have shown great promise, particularly in cross-coupling reactions. organic-chemistry.orgmit.edu The development of bulky, electron-rich phosphine ligands has led to highly active and selective catalysts for the α-arylation of ketones using aryl halides, a reaction type analogous to transformations that could involve aryl chloroformates. organic-chemistry.orgmit.edu These catalytic systems allow for a broad substrate scope and can operate at low catalyst loadings. organic-chemistry.org

The table below highlights some of the catalytic systems being explored:

| Catalyst Type | Example | Application | Benefits |

| Organic Phosphorus Compounds | Triphenylphosphine justia.com | Aryl Chloroformate Synthesis | Increased reaction rate and purity justia.com |

| Amine-based | Pyridine (B92270) google.com | Aryl Chloroformate Synthesis | Base and catalyst |

| Palladium with Phosphine Ligands | Pd(OAc)₂ with 2-methyl-2′-dicyclohexylphosphinobiphenyl organic-chemistry.org | α-Arylation of Ketones (analogous transformations) | High activity and selectivity, broad substrate scope organic-chemistry.org |

| Magnetic Nanoparticles | C/Fe₃O₄ core-shell structures mdpi.com | General catalysis | Easy separation and reusability mdpi.com |

The development of magnetically recoverable catalysts, such as those based on iron oxide nanoparticles coated with a porous carbon shell, represents a significant step towards sustainable catalysis. mdpi.com These catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying purification and allowing for catalyst recycling. mdpi.com

Advanced Mechanistic Insights through Integrated Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of aryl chloroformates is essential for optimizing existing processes and designing new, more efficient synthetic routes. Researchers are increasingly employing a combination of experimental and computational techniques to elucidate these mechanisms.

Solvolysis studies, which examine the reaction of a substrate with the solvent, have been instrumental in probing the mechanisms of chloroformate reactions. mdpi.comdntb.gov.uamdpi.comnih.gov The Grunwald-Winstein equation is often used to analyze the kinetic data from these studies and to infer the nature of the transition state. mdpi.comdntb.gov.uamdpi.comnih.gov For example, studies on the solvolysis of various phenyl chloroformates in different solvent mixtures have provided insights into the role of the solvent and the electronic effects of substituents on the reaction mechanism. mdpi.commdpi.comrsc.org These studies suggest that the reactions can proceed through different pathways, including associative and dissociative mechanisms, depending on the specific chloroformate and reaction conditions. nih.govrsc.org

Computational methods, such as density functional theory (DFT) and coupled-cluster calculations, are powerful tools for investigating reaction pathways and transition state structures. nih.govrsc.org These theoretical calculations can provide detailed information that is often difficult to obtain through experiments alone. For instance, computational studies have been used to investigate the mechanism of aryl-CF₃ bond formation at palladium, providing insights that could be relevant to other palladium-catalyzed reactions involving aryl chloroformates. nih.gov

Spectroscopic techniques are also crucial for identifying and characterizing reaction intermediates. nih.gov Techniques such as UV/vis absorption spectroscopy, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy can provide valuable information about the electronic structure and geometry of transient species. nih.gov

The following table presents a comparison of different techniques used for mechanistic studies:

| Technique | Information Provided |

| Solvolysis Studies (e.g., Grunwald-Winstein analysis) mdpi.comdntb.gov.uamdpi.comnih.gov | Insights into transition state, solvent effects, and substituent effects. |

| Computational Chemistry (e.g., DFT, CCSD(T)) nih.govrsc.org | Detailed information on reaction pathways, transition state structures, and energetics. |

| Spectroscopic Analysis (e.g., UV/vis, EPR, Raman) nih.gov | Identification and characterization of reaction intermediates. |

| Kinetic Isotope Effects mdpi.comnih.gov | Information about bond breaking/formation in the rate-determining step. |

Expansion of Synthetic Utility of 3,5-Dichlorophenyl Chloroformate in Drug Discovery and Materials Science

Aryl chloroformates, including this compound, are versatile reagents with significant potential in both drug discovery and materials science. google.comjustia.com

In the realm of drug discovery, chloroformates are valuable intermediates for the synthesis of a wide range of bioactive molecules. justia.commdpi.com They are commonly used to introduce carbonyl groups and to link different molecular fragments. For example, they can be used to prepare carbamates, which are functional groups found in many pharmaceuticals. google.comjustia.com The reactivity of this compound can be finely tuned, making it a useful tool for the synthesis of complex molecules. mdpi.com Chloroformates have been employed in the total synthesis of bioactive natural products, where they can be used for tasks such as N-dealkylation under mild conditions. mdpi.com

In materials science, aryl chloroformates are utilized in the synthesis of polymers and for the modification of material surfaces. google.comjustia.com They are key building blocks for the production of polycarbonates and polyurethanes. google.comjustia.com The properties of the resulting polymers can be tailored by the choice of the aryl chloroformate and other monomers. The reactivity of the chloroformate group allows for the covalent attachment of molecules to surfaces, enabling the creation of functionalized materials with specific properties.

The table below illustrates the diverse applications of this compound:

| Field | Application | Example |

| Drug Discovery | Synthesis of bioactive molecules justia.commdpi.com | Formation of carbamate (B1207046) linkages in pharmaceuticals google.comjustia.com |

| Drug Discovery | N-dealkylation in total synthesis mdpi.com | Selective removal of protecting groups mdpi.com |

| Materials Science | Polymer synthesis google.comjustia.com | Precursor for polycarbonates and polyurethanes google.comjustia.com |

| Materials Science | Surface modification | Covalent attachment of functional molecules to surfaces |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The integration of aryl chloroformate chemistry with flow chemistry and automated synthesis platforms offers significant advantages for scalable and efficient production. nih.govcorning.comwikipedia.orgvapourtec.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, provides numerous benefits, including enhanced safety, better process control, and improved scalability. nih.govcorning.comwikipedia.org

Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling reactions to be carried out under conditions that would be difficult or dangerous to achieve in batch. corning.comwikipedia.orgvapourtec.com This is particularly relevant for reactions involving highly reactive or unstable intermediates, which can be generated and consumed in situ in a flow system. nih.govnih.gov For example, flow microreactor technology has been successfully used to handle highly unstable organometallic reagents. nih.gov

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further enhance the efficiency and reproducibility of chloroformate synthesis and its applications. These platforms can be used for high-throughput screening of reaction conditions, optimization of synthetic routes, and on-demand production of specific molecules.

The combination of flow chemistry and automation has the potential to revolutionize the way aryl chloroformates are produced and utilized, enabling faster development of new drugs and materials.

The following table highlights the advantages of integrating flow chemistry with chloroformate synthesis:

| Feature | Benefit |

| Enhanced Safety corning.com | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Precise Process Control corning.com | Accurate control over temperature, pressure, and residence time leads to higher yields and purity. |

| Improved Scalability wikipedia.org | Production can be scaled up by running multiple reactors in parallel ("numbering-up"). |

| In situ Generation of Reactive Species nih.govnih.gov | Unstable intermediates can be generated and used immediately, avoiding decomposition. |

| Automation | High-throughput screening, process optimization, and increased reproducibility. |

Q & A

Q. What are the optimal synthetic routes for 3,5-dichlorophenyl chloroformate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of chloroformate esters typically involves reacting a phenol derivative with phosgene (COCl₂) or its safer analogs (e.g., triphosgene) under controlled conditions. For this compound, the reaction of 3,5-dichlorophenol with phosgene in an inert solvent (e.g., dichloromethane or THF) is a standard approach. A base such as pyridine or triethylamine is added to neutralize HCl byproducts, which improves yield and reduces side reactions . Key variables include:

- Temperature: Reactions are often conducted at 0–5°C to minimize decomposition.

- Solvent polarity: Polar aprotic solvents enhance reactivity.

- Stoichiometry: A 1:1.2 molar ratio of phenol to phosgene ensures complete conversion .

Purification via vacuum distillation or column chromatography (using hexane/ethyl acetate) removes unreacted phenol and oligomers.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy: ¹H and ¹³C NMR verify the absence of unreacted phenol (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and confirm the chloroformate ester group (C=O resonance at ~150 ppm in ¹³C NMR) .

- LC-MS: Detects trace impurities (e.g., dichlorophenol or carbonate byproducts) and confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₃Cl₃O₂ at ~234.4 m/z) .

- Titration: Free chlorine content can be quantified via iodometric titration to assess hydrolytic stability .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Due to its reactivity and toxicity:

- Ventilation: Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats are mandatory.

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

- Spill management: Neutralize spills with sodium bicarbonate or calcium oxide before disposal .

Advanced Research Questions

Q. How can kinetic studies elucidate the hydrolysis mechanism of this compound?

Methodological Answer: Hydrolysis rates depend on pH and solvent composition. A protocol includes:

- pH-dependent studies: Monitor hydrolysis in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 240–280 nm for chloroformate decay) .

- Activation energy determination: Conduct reactions at 20–50°C and apply the Arrhenius equation.

- Byproduct analysis: GC-MS identifies 3,5-dichlorophenol and CO₂ as primary hydrolysis products .

Q. What strategies resolve contradictions in reported synthetic yields across literature?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles: Trace moisture or residual acid accelerates decomposition. Use Karl Fischer titration to ensure anhydrous conditions .

- Catalyst effects: Pyridine vs. triethylamine may alter reaction pathways due to differing basicity and coordination ability .

- Scale-up challenges: Microreactors improve mixing and heat transfer compared to batch reactors, reducing side reactions .

Q. How can computational chemistry optimize reaction pathways for derivative synthesis?

Methodological Answer:

- DFT calculations: Model transition states for nucleophilic substitutions (e.g., with amines or alcohols) to predict regioselectivity and activation barriers .

- Solvent effects: COSMO-RS simulations assess solvent polarity impacts on reaction thermodynamics .

- Crystal structure analysis: X-ray data (e.g., unit cell parameters from related compounds) guide steric and electronic modifications .

Q. What are the toxicological implications of this compound exposure, and how can risks be mitigated?

Methodological Answer:

- Acute toxicity: Chloroformates are severe respiratory irritants. Animal studies suggest LC₅₀ values < 100 ppm (rat, 4-hr exposure) .

- Chronic effects: Monitor for pulmonary edema and dermal sensitization in long-term studies. Use in vitro assays (e.g., Ames test) to assess mutagenicity .

- Risk mitigation: Implement real-time gas detection systems and establish AEGL-2 (disabling) and AEGL-3 (lethal) thresholds for emergency planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.